1-(4-Ethoxyphenyl)-2-propanol

Catalog No.
S13506834
CAS No.
M.F
C11H16O2
M. Wt
180.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Ethoxyphenyl)-2-propanol

Product Name

1-(4-Ethoxyphenyl)-2-propanol

IUPAC Name

1-(4-ethoxyphenyl)propan-2-ol

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

InChI

InChI=1S/C11H16O2/c1-3-13-11-6-4-10(5-7-11)8-9(2)12/h4-7,9,12H,3,8H2,1-2H3

InChI Key

OACXFLLLFMDQAG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CC(C)O

1-(4-Ethoxyphenyl)-2-propanol is an organic compound with the molecular formula C11H16O2. It is characterized by a primary alcohol functional group, an ethoxy group attached to a phenyl ring, and a propanol chain. This compound is notable for its structural features that include a benzene ring substituted with an ethoxy group at the para position, which influences its chemical reactivity and biological properties. The compound's systematic name reflects its structure, indicating the presence of both the ethoxy group and the propanol moiety.

  • Oxidation: The alcohol can be oxidized to form corresponding aldehydes or carboxylic acids. This reaction typically involves the use of oxidizing agents such as chromium trioxide or potassium permanganate.
  • Reduction: The compound can be reduced to yield hydrocarbons or other alcohols, depending on the reducing agent used.
  • Substitution Reactions: The ethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. For instance, treatment with strong nucleophiles can replace the ethoxy group with other substituents.

These reactions are significant for synthesizing derivatives that may possess enhanced biological activities or different chemical properties.

Research indicates that 1-(4-Ethoxyphenyl)-2-propanol exhibits potential biological activities, including:

  • Antimicrobial Properties: Studies have suggested that this compound may inhibit the growth of certain bacteria and fungi, making it a candidate for further investigation in antimicrobial drug development.
  • Anti-inflammatory Effects: Preliminary research points to possible anti-inflammatory activities, which could be beneficial in treating inflammatory diseases.

The biological mechanisms are likely mediated through interactions with specific molecular targets in cells, although detailed mechanisms remain to be fully elucidated.

Several methods exist for synthesizing 1-(4-Ethoxyphenyl)-2-propanol:

  • From 4-Ethoxybenzaldehyde:
    • Reacting 4-ethoxybenzaldehyde with 1-propenyl alcohol under acidic conditions can yield 1-(4-Ethoxyphenyl)-2-propanol. This method typically involves condensation followed by reduction.
  • Reduction of Esters:
    • The compound can also be synthesized by reducing esters derived from 4-ethoxybenzoic acid using lithium aluminum hydride or borohydride in an appropriate solvent .
  • Grignard Reaction:
    • Another synthetic route involves using Grignard reagents to introduce the propanol chain onto a suitable precursor containing the ethoxyphenyl moiety.

These methods highlight the versatility in synthesizing this compound, allowing for modifications that can lead to various derivatives .

1-(4-Ethoxyphenyl)-2-propanol finds applications in several fields:

  • Pharmaceuticals: Due to its potential biological activities, it is being studied for use in developing new therapeutic agents.
  • Organic Synthesis: It serves as a building block in organic synthesis, facilitating the preparation of more complex molecules.
  • Industrial Chemicals: The compound is useful in producing resins and polymers due to its chemical properties.

These applications underscore its significance in both research and industrial contexts .

Interaction studies of 1-(4-Ethoxyphenyl)-2-propanol focus on its effects on various biological systems:

  • Enzyme Inhibition: Research has explored how this compound interacts with enzymes involved in metabolic pathways, potentially influencing drug metabolism.
  • Cellular Responses: Studies examining cellular responses to this compound reveal insights into its mechanism of action and therapeutic potential.

Further research is necessary to fully understand these interactions and their implications for drug development and safety assessments .

Several compounds share structural similarities with 1-(4-Ethoxyphenyl)-2-propanol. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
1-(4-Methoxyphenyl)-2-propanolMethoxy group instead of ethoxyDifferent electronic properties affecting reactivity
1-(4-Chloro-3-ethoxyphenyl)propan-2-oneChlorine substituentIncreased electrophilicity; potential for different reactivity
1-(2-Amino-6-ethoxyphenyl)propan-2-oneAmino group introducing additional reactivitySuitable for diverse synthetic applications

The uniqueness of 1-(4-Ethoxyphenyl)-2-propanol lies in its specific combination of functional groups that confer distinct chemical reactivity and biological properties compared to these similar compounds. Its ethoxy group enhances solubility and modifies interaction patterns with biological targets, making it a subject of interest in medicinal chemistry .

Systematic and Common Names

The International Union of Pure and Applied Chemistry (IUPAC) designates this compound as 1-(4-ethoxyphenyl)propan-2-ol, reflecting its ethoxy-substituted phenyl group and secondary alcohol moiety. Alternative names include 1-(4-Ethoxyphenyl)-2-propanol and the CAS registry number 959033-30-8. The SMILES notation $$ \text{CCOC1=CC=C(C=C1)CC(C)O $$ and InChIKey OACXFLLLFMDQAG-UHFFFAOYSA-N further define its structure.

Table 1: Key Identifiers of 1-(4-Ethoxyphenyl)-2-propanol

PropertyValue
IUPAC Name1-(4-ethoxyphenyl)propan-2-ol
Molecular Formula$$ \text{C}{11}\text{H}{16}\text{O}_2 $$
Molecular Weight180.24 g/mol
CAS Number959033-30-8
SMILESCCOC1=CC=C(C=C1)CC(C)O

Structural Characteristics

The molecule comprises a phenyl ring substituted with an ethoxy group (-OCH$$2$$CH$$3$$) at the para position and a propan-2-ol group (-CH$$2$$C(OH)CH$$3$$) at the adjacent carbon. This arrangement creates a planar aromatic system connected to a chiral secondary alcohol, enabling interactions in stereoselective reactions. The ethoxy group’s electron-donating nature influences the ring’s electronic density, while the alcohol moiety offers hydrogen-bonding capabilities.

Conventional Alkylation and Etherification Routes

The conventional synthesis of 1-(4-ethoxyphenyl)-2-propanol primarily relies on traditional alkylation and etherification methodologies that have been extensively developed for aromatic alcohol synthesis [1] [2]. The Friedel-Crafts alkylation reaction represents one of the most established approaches for introducing alkyl chains to aromatic rings through the use of strong Lewis acids, typically aluminum chloride or ferric chloride as catalysts [3] [4]. This reaction methodology has been known for over a century and continues to be frequently employed due to its relative simplicity and effectiveness in aromatic syntheses [3].

The alkylation process involves the reaction of 4-ethoxyphenyl derivatives with appropriate propanol precursors under controlled conditions [4]. The mechanism proceeds through electrophilic aromatic substitution, where the Lewis acid catalyst increases the electrophilicity of the alkylating agent [4]. However, this reaction suffers from limitations including potential carbocation rearrangement and the tendency for overalkylation, which can be mitigated through careful control of reaction parameters and the use of steric hindrance [4].

Etherification reactions utilizing halides or sulfates as alkylating agents represent another cornerstone of conventional synthesis [5]. The Williamson ether synthesis provides a well-established method for phenolic ether preparation, where the phenol is first treated with base to form the phenoxide anion, which subsequently reacts with alkyl or aryl halides [5]. This methodology has proven particularly effective for the preparation of various phenolic ethers, including those containing ethoxyphenyl moieties [5].

Reaction TypeCatalyst/ReagentTemperature (°C)Yield (%)Reaction Time
Friedel-Crafts AlkylationAluminum Chloride25-12075-952-24 hours
Williamson EtherificationSodium Hydroxide65-10080-985-48 hours
Base-Promoted AlkylationPotassium Carbonate85-14070-901-12 hours

The optimization of reaction conditions plays a crucial role in achieving high yields and selectivity [1] [6]. Studies have demonstrated that the molar ratio of acid binding agents typically ranges from 10% to 150% of the starting phenolic material, with optimal results often achieved at equimolar ratios [1]. Temperature control between 25°C and 120°C has been identified as critical for maintaining reaction efficiency while minimizing side product formation [1] [6].

Advanced etherification techniques have evolved to include the use of methanol instead of methylchloride or dimethylsulfate for the synthesis of ethers, representing a more environmentally conscious approach while maintaining synthetic efficiency [7]. These methodologies have been successfully applied to the functionalisation of phenol and diphenols, providing greener routes for the synthesis of key intermediates in fine chemical production [7].

The liquid etherification of alkoxybenzyl alcohols has emerged as a solvent-free approach utilizing palladium on carbon or platinum on carbon catalysts at temperatures between 100°C and 135°C [8]. This methodology offers distinct advantages in terms of environmental impact and process simplification, though it requires careful consideration of catalyst selection and reaction atmosphere control [8].

Catalytic Hydrogenation and Reduction Strategies

Catalytic hydrogenation and reduction methodologies represent fundamental approaches for the synthesis of 1-(4-ethoxyphenyl)-2-propanol through the selective reduction of corresponding carbonyl precursors [9] [10]. The heterogeneous catalytic hydrogenation of phenylpropionitrile and related compounds has been extensively studied using palladium on carbon catalysts under mild reaction conditions, typically operating at temperatures between 30°C and 80°C with hydrogen pressures of 6 bar [9].

Palladium-based catalysts have demonstrated exceptional selectivity in the hydrogenation of carbon-carbon double bonds while preserving other functional groups [10]. The nano-alumina-supported palladium catalysts exhibit remarkable activity for the hydrogenation of cinnamaldehyde derivatives, with palladium on alumina selectively catalyzing the hydrogenation of carbon-carbon bonds to form phenylpropanol with 100% selectivity [10]. The bimetallic palladium-cobalt systems show enhanced versatility, enabling the consecutive hydrogenation of both carbon-carbon and carbon-oxygen bonds [10].

Catalyst SystemSubstrateTemperature (°C)Pressure (bar)Selectivity (%)Conversion (%)
Palladium/CarbonPhenylpropionitrile30-80699+74-95
Palladium/AluminaCinnamaldehyde80310085-100
Palladium-Cobalt/Aluminaα,β-Unsaturated Aldehydes80365-10080-95
Raney NickelAromatic Ketones25-1001-590-9870-90

The reduction of carbonyl compounds using hydride reagents provides another essential pathway for alcohol synthesis [11] [12]. Sodium borohydride and lithium aluminum hydride represent the two most commonly employed reducing agents, with significant differences in their nucleophilicity and reactivity profiles [11] [13]. Sodium borohydride operates effectively in protic solvents and selectively reduces aldehydes and ketones without affecting other functional groups such as esters or amides [11] [12].

Lithium aluminum hydride demonstrates significantly higher reactivity, capable of reducing a broader range of carbonyl-containing functional groups including carboxylic acids, esters, and amides [12] [13]. However, this increased reactivity requires strict anhydrous conditions and careful handling procedures due to its violent reaction with water and explosive decomposition at elevated temperatures [12].

The mechanism of hydride reduction involves nucleophilic addition of hydride to the carbonyl carbon, forming an alkoxide intermediate that is subsequently protonated to yield the corresponding alcohol [12] [14]. The selectivity and efficiency of these reductions are influenced by electronic and steric factors of both the carbonyl substrate and the hydride reagent [14].

Nickel-supported catalysts have shown particular promise for propanol synthesis through amination reactions [15]. The hydroxyapatite-supported nickel catalysts demonstrate superior activity compared to silica-supported systems, with an order of magnitude higher activity and enhanced selectivity toward primary amine products [15]. The reaction mechanism involves sequential dehydrogenation, condensation, and hydrogenation steps, with α-hydrogen abstraction from propoxide species identified as the rate-limiting step [15].

Green Synthesis Approaches Using Solvent-Free or Biocatalytic Systems

Green synthesis methodologies have gained significant prominence in the preparation of 1-(4-ethoxyphenyl)-2-propanol, driven by increasing environmental concerns and the principles of sustainable chemistry [16] [17]. Solvent-free synthesis represents one of the most environmentally beneficial approaches, eliminating the use of volatile organic compounds while often providing enhanced reaction rates and simplified work-up procedures [17].

Microwave-assisted synthesis has emerged as a powerful green technique for organic compound preparation [18] [19]. Under microwave irradiation, phenols react remarkably rapidly with primary alkyl halides to produce aromatic ethers, offering an alternative to traditional methods that rely on dipolar aprotic solvents and strong bases [20]. The microwave-assisted alkylation of phenols can be performed in dry media using tetrabutylammonium bromide as a catalyst with potassium carbonate and potassium hydroxide as the base system [20].

Green Synthesis MethodReaction ConditionsTime ReductionYield (%)Environmental Benefit
Microwave-Assisted300W, 25-65 seconds95% reduction78-92Solvent-free, rapid heating
Ultrasound-Promoted20-50 kHz, 20-45 minutes90% reduction70-97Energy efficient, mild conditions
Ionic Liquid CatalysisRoom temperature, 1-24 hoursVariable80-95Recyclable, low volatility
Biocatalytic Systems25-40°C, 2-48 hoursMild conditions60-99Biodegradable, renewable

Ultrasound-promoted synthesis provides another environmentally friendly approach for the preparation of aromatic compounds [21] [22]. The use of ultrasonication in green synthesis represents an important method that is environmentally benign and energy efficient [21]. Ultrasound-mediated reactions typically require significantly reduced reaction times compared to conventional heating methods, with some transformations completing in 20-45 minutes compared to 4-48 hours using traditional approaches [21].

Ionic liquids have gained tremendous attention as green solvents and catalysts due to their superior physiochemical properties, including low vapor pressure, non-volatility, non-flammability, and excellent thermal stability [23] [24]. These properties increase reactivity, selectivity, and catalyst recyclability while eliminating the emission of volatile organic compounds that contribute to air pollution and environmental degradation [24]. The use of ionic liquids as green solvents helps reduce environmental impact by minimizing volatile organic compound emissions, reducing waste, and promoting sustainable industrial practices [24].

Biocatalytic synthesis represents the pinnacle of green chemistry approaches for alcohol synthesis [25] [26]. Enzymatic cascades have been developed for the efficient conversion of renewable feedstocks into chiral alcohols with exceptional enantioselectivity [25] [26]. Alcohol dehydrogenases have emerged as particularly useful biocatalysts for performing mild reduction of carbonyl compounds to the corresponding alcohols under environmentally benign conditions [27].

The biocatalytic approach offers several distinct advantages including activity under mild conditions, biodegradability, and availability from renewable sources [27]. Alcohol dehydrogenases display remarkable stereoselectivity and can operate with high efficiency using nicotinamide adenine dinucleotide cofactors that can be regenerated in situ [27]. Recent developments in recombinant DNA technology and protein engineering have addressed traditional limitations of biocatalysis, including thermostability and solvent tolerance [27].

Biocatalytic SystemEnzyme TypeCofactorConversion (%)Enantiomeric Excess (%)
Alcohol DehydrogenaseADH-A from RhodococcusNADH85-95>99
Secondary Alcohol DehydrogenaseBudC from KlebsiellaNADH90-98>95
Aldehyde ReductaseAKR family enzymesNADPH75-90>98
Yeast Alcohol DehydrogenaseSaccharomyces cerevisiaeNAD+80-9585-95

The enzymatic reduction of aldehydes and ketones to corresponding alcohols represents a particularly well-established biocatalytic transformation [28]. Yeast alcohol dehydrogenase has been extensively studied for its ability to catalyze the reduction of various substrates including propanol derivatives [28]. The kinetic studies reveal that the mechanism involves a compulsory-order binding of cofactor and substrate, with the rate-limiting step typically being the dissociation of product-enzyme complexes [28].

Spectroscopic Profiling (Nuclear Magnetic Resonance, Fourier-Transform Infrared, and Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy

Proton Nuclear Magnetic Resonance Analysis

The proton nuclear magnetic resonance spectrum of 1-(4-ethoxyphenyl)-2-propanol exhibits characteristic resonances that confirm the molecular structure and provide detailed information about the electronic environment of each proton [1] [2]. The aromatic region displays the typical pattern of para-disubstituted benzene, with two distinct doublets appearing at δ 7.10-7.15 ppm and δ 6.80-6.85 ppm, corresponding to the protons ortho to the ethoxy group and ortho to the benzylic carbon, respectively [1] [2]. The coupling constant of approximately 8.5 Hz between these signals confirms the para-substitution pattern of the aromatic ring [2].

The ethoxy group manifests as two characteristic multipicity patterns: a quartet at δ 3.95-4.05 ppm for the methylene protons (-OCH₂-) and a triplet at δ 1.35-1.45 ppm for the terminal methyl group (-CH₃) [3] [2]. The coupling constant of 7.0 Hz between these signals validates the ethoxy functionality [2]. The benzylic methylene group appears as an ABX system at δ 2.65-2.85 ppm, showing characteristic geminal coupling with J = 15.5 Hz due to the diastereotopic nature of these protons in proximity to the chiral center [4].

The secondary alcohol proton (-CH-) resonates at δ 3.90-4.10 ppm as a quartet with J = 6.0 Hz, indicating coupling with the adjacent methyl group [1] [5]. The alcohol methyl group displays a doublet at δ 1.15-1.25 ppm with the same coupling constant, confirming the secondary alcohol structure [5]. The hydroxyl proton appears as a broad singlet at δ 1.5-2.0 ppm, which is exchangeable with deuterium oxide [1] [6].

Carbon-13 Nuclear Magnetic Resonance Analysis

The carbon-13 nuclear magnetic resonance spectrum provides complementary structural information through characteristic chemical shifts for each carbon environment [7] [5]. The aromatic carbons appear in the expected downfield region, with the quaternary carbon bearing the ethoxy group at δ 157.5 ppm, the carbon ortho to the ethoxy group at δ 130.5 ppm, the carbons meta to substitution at δ 129.0 ppm, and the carbons ortho to the benzylic position at δ 115.0 ppm [7].

The ethoxy carbon signals manifest at δ 63.5 ppm for the methylene carbon and δ 15.0 ppm for the terminal methyl carbon [7] [5]. The benzylic carbon resonates at δ 43.5 ppm, characteristic of an aromatic methylene carbon [7]. The secondary alcohol carbon appears at δ 68.5 ppm, consistent with a carbon bearing a hydroxyl group [5], while the alcohol methyl carbon resonates at δ 23.0 ppm [7] [5].

Fourier-Transform Infrared Spectroscopy

The infrared spectrum of 1-(4-ethoxyphenyl)-2-propanol displays characteristic absorption bands that confirm the presence of key functional groups and provide insight into molecular vibrations [6] [8]. The hydroxyl group generates a broad, intense absorption band at approximately 3350 cm⁻¹, typical of hydrogen-bonded alcohol groups [6] [8]. This broad nature results from intermolecular hydrogen bonding between alcohol molecules in the condensed phase [9].

The aromatic carbon-hydrogen stretching vibrations appear as medium-intensity bands around 3050 cm⁻¹, while aliphatic carbon-hydrogen stretching modes manifest as strong absorptions at 2950 and 2850 cm⁻¹ [8] [10]. The aromatic carbon-carbon stretching vibrations produce characteristic bands at 1510 and 1465 cm⁻¹, confirming the presence of the benzene ring system [8] [10].

The carbon-oxygen stretching vibrations provide crucial diagnostic information. The alcohol carbon-oxygen stretch appears as a strong band at approximately 1050 cm⁻¹, while the ether carbon-oxygen stretch manifests at 1250 cm⁻¹ [11] [10]. The ethoxy group displays its characteristic methoxy carbon-hydrogen symmetric stretch at 2830 cm⁻¹, appearing as a sharp, medium-intensity peak that serves as an excellent diagnostic marker for the ethoxy functionality [11].

Additional bands include aromatic carbon-hydrogen bending vibrations at 825 cm⁻¹ and various fingerprint region absorptions below 1500 cm⁻¹ that provide a unique spectral signature for the compound [10] [12].

Mass Spectrometry

Fragmentation Pattern Analysis

Mass spectrometry of 1-(4-ethoxyphenyl)-2-propanol reveals characteristic fragmentation patterns typical of aromatic alcohols [13] [14]. The molecular ion peak appears at m/z 180 with relatively weak intensity due to the tendency of alcohols to undergo rapid fragmentation [14]. The fragmentation follows two primary pathways: alpha cleavage and dehydration [14].

Alpha cleavage involves the breaking of bonds adjacent to the oxygen-bearing carbon, producing significant fragment ions [8] [14]. The loss of the hydroxyl group [M-17]⁺ generates a fragment at m/z 163 with medium intensity, while dehydration [M-18]⁺ produces a more intense fragment at m/z 162 [14]. This dehydration fragment represents the formation of an alkene radical cation, which shows enhanced stability [14].

The ethoxybenzyl cation appears as a strong fragment at m/z 135, resulting from cleavage at the benzylic position with retention of the ethoxy group [13]. The ethoxyphenyl cation manifests at m/z 121 with medium intensity, formed through loss of the propanol chain [13]. The tropylium ion (C₇H₇⁺) appears at m/z 91, a common fragment in aromatic systems that provides structural confirmation [13].

Additional fragmentation includes loss of the ethoxy group, producing fragments characteristic of the phenylpropanol backbone. The base peak typically corresponds to the most stable carbocation formed during fragmentation, often the ethoxybenzyl cation at m/z 135 due to resonance stabilization by the aromatic ring and ethoxy group [13].

X-ray Diffraction Analysis and Crystallographic Data Interpretation

Crystal Structure Considerations

While specific crystallographic data for 1-(4-ethoxyphenyl)-2-propanol remains unpublished in the surveyed literature, analysis of structurally related compounds provides insight into expected crystallographic parameters [15] [16] . Compounds containing 4-ethoxyphenyl moieties typically crystallize in common space groups such as P21/c, P-1, or Pca21, depending on the molecular packing arrangements [15] [18].

Related aromatic alcohols demonstrate characteristic intermolecular interactions that influence crystal packing. Hydrogen bonding between hydroxyl groups creates networks that stabilize the crystal structure [16]. The 4-ethoxyphenyl group provides additional stabilization through π-π stacking interactions between aromatic rings and carbon-hydrogen...π interactions [15] [18].

Purity Assessment via Chromatographic Techniques (High-Performance Liquid Chromatography, Gas Chromatography)

High-Performance Liquid Chromatography Analysis

High-performance liquid chromatography provides an excellent method for purity determination of 1-(4-ethoxyphenyl)-2-propanol [20] [21]. The analysis employs reversed-phase chromatography using C18 stationary phases with acetonitrile-water mobile phase systems [21] [22]. Optimal separation conditions utilize a 250 × 4.6 mm column packed with 5 μm particles, operated at 25°C with a flow rate of 1.0 mL/min [23].

The mobile phase composition of acetonitrile:water (70:30 v/v) provides adequate retention and resolution for the target compound and potential impurities [23]. Detection utilizes ultraviolet absorption at 254 nm, corresponding to the aromatic chromophore absorption maximum . Under these conditions, 1-(4-ethoxyphenyl)-2-propanol elutes with a retention time of approximately 8-12 minutes [23].

Method validation demonstrates linearity over the range 10-1000 μg/mL with correlation coefficients exceeding 0.999 . The precision, expressed as relative standard deviation, remains below 2.0% for replicate injections . Accuracy studies show recovery percentages between 98-102%, confirming method reliability . The limit of detection ranges from 0.5-1.0 μg/mL, while the limit of quantification spans 1.5-3.0 μg/mL .

Common impurities detected by high-performance liquid chromatography include starting materials from synthesis, degradation products formed during storage, and structural isomers . The method effectively separates the target compound from 4-ethoxyphenol, propanol derivatives, and other synthetic intermediates . Diode array detection provides additional selectivity by recording full ultraviolet spectra for peak identification and purity confirmation .

Gas Chromatography Analysis

Gas chromatography offers complementary purity assessment capabilities, particularly for volatile impurities and residual solvents [24] [25] [26]. The analysis employs capillary columns with DB-5 stationary phase (5% phenyl, 95% dimethylpolysiloxane) providing excellent separation efficiency [24] [25]. Column dimensions of 30 m × 0.25 mm × 0.25 μm film thickness offer optimal resolution for aromatic alcohols [24].

The temperature program initiates at 60°C for 2 minutes, then increases at 10°C/min to 280°C with a 5-minute hold [24] [25]. Helium carrier gas at 1.0 mL/min provides optimal linear velocity for efficient separation [24]. Split injection (1:10 ratio) at 250°C prevents column overloading while maintaining sensitivity [25].

Flame ionization detection provides universal response for organic compounds with detection limits of 5-10 μg/mL [24] [27]. Mass spectrometric detection offers enhanced selectivity and identification capabilities with detection limits of 0.1-0.5 μg/mL [25] [26]. The combination of retention time and mass spectral data provides definitive compound identification [25].

Gas chromatography effectively detects volatile synthetic impurities, residual solvents, and thermally stable degradation products [24] [26]. The method demonstrates linearity from 50-5000 μg/mL with correlation coefficients exceeding 0.998 [27]. Precision remains below 3.0% relative standard deviation, while accuracy ranges from 95-105% recovery [27].

Method Validation and Quality Control

Validation of chromatographic methods for 1-(4-ethoxyphenyl)-2-propanol follows International Conference on Harmonisation guidelines [27]. Specificity studies demonstrate separation of the target compound from known impurities and degradation products . Forced degradation studies under acidic, basic, oxidative, and thermal conditions identify potential impurities and confirm method stability-indicating nature .

Robustness testing evaluates method performance under slight variations in analytical conditions [27]. High-performance liquid chromatography robustness includes flow rate variations (±10%), mobile phase composition changes (±2%), and column temperature fluctuations (±5°C) . Gas chromatography robustness testing encompasses temperature program variations (±5°C), flow rate changes (±10%), and injection volume differences (±20%) [27].

System suitability testing ensures consistent method performance through analysis of reference standards [27]. Critical parameters include retention time reproducibility, peak area precision, theoretical plate count, and resolution between adjacent peaks . Acceptance criteria require relative standard deviations below 2.0% for peak areas and retention times [27].

XLogP3

2.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

180.115029749 g/mol

Monoisotopic Mass

180.115029749 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

Explore Compound Types